![molecular formula C8H12N2S B2689324 4-甲基-4,5,6,7-四氢苯并[d]噻唑-2-胺 CAS No. 803732-49-2](/img/structure/B2689324.png)

4-甲基-4,5,6,7-四氢苯并[d]噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

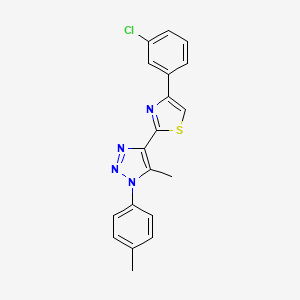

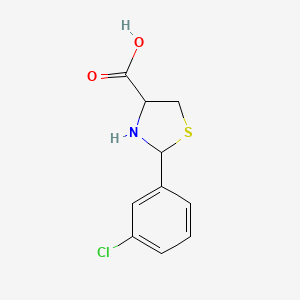

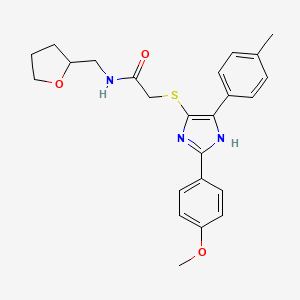

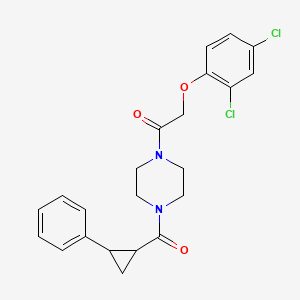

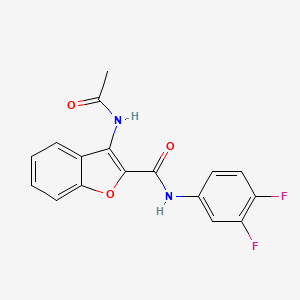

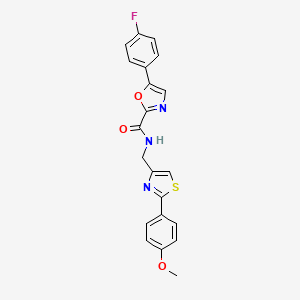

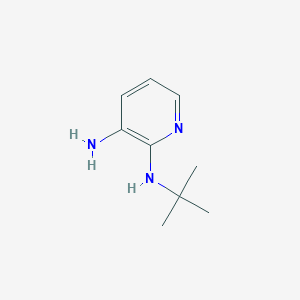

4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 2-bromodimedone with cyanothioacetamide has been used to produce 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives . Another method involved the reaction of 4 (0.2 g, 1.2 mmol) with phenyl isothiocyanate (0.160 g, 1.2 mmol) and triethylamine (0.36 g, 3.6 mmol) in dichloromethane (3 ml) .Molecular Structure Analysis

The molecular structure of 4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine has been analyzed using computer-aided techniques . Quantum Theory of Atoms In Molecules (QTAIM) calculations have been used to quantitatively describe the molecular interactions .Chemical Reactions Analysis

The compound has been studied for its inhibitory activity against bacterial DNA gyrase B (GyrB), a type of enzyme . The compound’s interactions with the enzyme have been analyzed using theoretical techniques .科学研究应用

催化和 CO2 固定

一个重要的应用涉及在催化 N-甲酰化和使用 CO2 作为碳源的胺的 N-甲基化中使用源自维生素 B1 的噻唑鎓卡宾基催化剂。这种方法以其可持续性和效率而著称,在环境条件下操作,并使用聚甲基氢硅氧烷 (PMHS) 作为还原剂 (Das 等人,2016)。

晶体工程和超分子化学

研究 4-甲基苯并[d]噻唑-2-胺与各种有机酸的共结晶产生了具有独特结构和超分子特性的结晶加合物。这些研究提供了对电荷辅助和中性氢键的见解,有助于我们了解晶体堆积和骨架结构的稳定性 (Zhang 等人,2021)。

作用机制

Target of Action

Similar compounds have been reported to inhibit bacterial dna gyrase b (gyrb) .

Mode of Action

It’s suggested that similar compounds act as inhibitors of bacterial dna gyrase b (gyrb), which is an essential enzyme in dna replication .

Biochemical Pathways

Thiazole derivatives, a class of compounds to which 4-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine belongs, have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Pharmacokinetics

The compound has a predicted boiling point of 3157±110 °C and a predicted density of 1191±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

Similar compounds have been reported to exhibit growth inhibitory effects against certain cancer cell lines .

Action Environment

The compound’s physical properties, such as its boiling point and density, may be influenced by environmental conditions .

属性

IUPAC Name |

4-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h5H,2-4H2,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLHFBTXUZMMGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2689241.png)

![N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2689242.png)

![9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2689243.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopentylpropanamide](/img/structure/B2689244.png)

![N-benzyl-N-butyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2689245.png)

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2689251.png)

![ethyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2689264.png)